![molecular formula C18H21Cl2NO B5779649 N-(2-adamantylmethyl)-2,4-dichlorobenzamide](/img/structure/B5779649.png)
N-(2-adamantylmethyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-adamantylmethyl)-2,4-dichlorobenzamide, also known as ADBAC, is a chemical compound that has been extensively studied for its antimicrobial properties. ADBAC belongs to the family of quaternary ammonium compounds (QACs) and is commonly used as a disinfectant and preservative in various industries.
Mechanism of Action
The mechanism of action of N-(2-adamantylmethyl)-2,4-dichlorobenzamide involves the disruption of the cell membrane of microorganisms. N-(2-adamantylmethyl)-2,4-dichlorobenzamide is a cationic surfactant that carries a positive charge and interacts with the negatively charged cell membrane of microorganisms. This interaction results in the disruption of the cell membrane, leading to the leakage of intracellular components and ultimately cell death.
Biochemical and Physiological Effects
N-(2-adamantylmethyl)-2,4-dichlorobenzamide has been shown to have low toxicity to humans and animals. However, prolonged exposure to N-(2-adamantylmethyl)-2,4-dichlorobenzamide can cause skin irritation and respiratory problems. N-(2-adamantylmethyl)-2,4-dichlorobenzamide has also been shown to have a low environmental impact and is biodegradable.
Advantages and Limitations for Lab Experiments
N-(2-adamantylmethyl)-2,4-dichlorobenzamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, N-(2-adamantylmethyl)-2,4-dichlorobenzamide has some limitations, including its potential for microbial resistance and its interaction with other chemicals.
Future Directions
Future research on N-(2-adamantylmethyl)-2,4-dichlorobenzamide should focus on developing more effective and sustainable disinfectants and preservatives. This could involve the development of new synthesis methods or the modification of the chemical structure of N-(2-adamantylmethyl)-2,4-dichlorobenzamide to improve its antimicrobial properties. Additionally, research should focus on the potential use of N-(2-adamantylmethyl)-2,4-dichlorobenzamide in medical applications, such as wound healing and drug delivery. Finally, research should also investigate the potential environmental impact of N-(2-adamantylmethyl)-2,4-dichlorobenzamide and develop more sustainable alternatives.
Synthesis Methods
The synthesis of N-(2-adamantylmethyl)-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-adamantylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(2-adamantylmethyl)-2,4-dichlorobenzamide as a white crystalline solid with a melting point of 196-198°C.
Scientific Research Applications
N-(2-adamantylmethyl)-2,4-dichlorobenzamide has been extensively studied for its antimicrobial properties and is commonly used as a disinfectant and preservative in various industries such as food, healthcare, and agriculture. N-(2-adamantylmethyl)-2,4-dichlorobenzamide has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. N-(2-adamantylmethyl)-2,4-dichlorobenzamide has also been used as a disinfectant in water treatment and swimming pools.
properties
IUPAC Name |
N-(2-adamantylmethyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c19-14-1-2-15(17(20)8-14)18(22)21-9-16-12-4-10-3-11(6-12)7-13(16)5-10/h1-2,8,10-13,16H,3-7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJRJMPFPAYRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylmethyl)-2,4-dichlorobenzamide |
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